molecular formula C9H13IN4 B11785294 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine

5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11785294
M. Wt: 304.13 g/mol
InChI Key: DHFDYONXBATJBC-UHFFFAOYSA-N
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Description

5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 1479367-47-9) is a high-value chemical intermediate with significant applications in medicinal chemistry and oncology research. This compound features a pyrimidine core, a privileged scaffold in drug discovery due to its prevalence in biologically active molecules . Its specific molecular structure, which incorporates an iodine atom at the 5-position of the pyrimidine ring and a 4-methylpiperazine group, makes it a key precursor in the synthesis of targeted therapeutic agents. Recent research has demonstrated its utility in the development of novel olmutinib derivatives. Olmutinib is a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, and iodinated analogs like this compound are being investigated as prospective imaging probes for non-small cell lung cancer (NSCLC) . These probes aim to non-invasively identify tumors with specific EGFR mutations (L858R/T790M), aiding in patient stratification for targeted therapies . The iodine atom serves as an ideal handle for radioisotope labeling, allowing for the creation of diagnostic agents for techniques like SPECT and PET imaging . The compound is provided for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H13IN4

Molecular Weight

304.13 g/mol

IUPAC Name

5-iodo-4-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C9H13IN4/c1-13-2-4-14(5-3-13)9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3

InChI Key

DHFDYONXBATJBC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC=C2I

Origin of Product

United States

Preparation Methods

The synthesis of 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and a suitable pyrimidine precursor.

    Iodination: The iodination of the pyrimidine ring is achieved using iodine or an iodine-containing reagent under specific reaction conditions.

    Substitution Reaction: The 4-methylpiperazin-1-yl group is introduced through a substitution reaction, often involving a nucleophilic substitution mechanism.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Research indicates that 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine exhibits significant anticancer activity. Preliminary studies have shown that it may inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival.

Case Study: Cytotoxicity Evaluation

A study was conducted to assess the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the following table:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These values suggest that 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine could serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine has shown potential as an antimicrobial agent. Its derivatives have been evaluated for antibacterial efficacy against various bacterial strains.

Case Study: Antibacterial Evaluation

A comparative study assessed the antibacterial activity of several compounds containing the pyrimidine structure against standard antibacterial agents. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as detailed in the following table:

CompoundZone of Inhibition (mm)Bacterial Strain
5-Iodo-Pyrimidine16E. coli
Sulfanilamide14S. epidermidis
Sulfadiazine15B. subtilis

The presence of the piperazine moiety appears to enhance the compound's interaction with bacterial targets, leading to improved antibacterial activity .

Other Therapeutic Applications

Beyond its roles in oncology and antimicrobial therapy, 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine may also have applications in treating inflammatory conditions and other diseases influenced by kinase activity.

Mechanistic Studies

Research utilizing molecular docking studies has provided insights into the binding affinity of this compound to specific proteins involved in disease pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to elucidate its mechanism of action . These studies indicate that the compound may act as an inhibitor for certain kinases, making it a candidate for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine (34a)

  • Structure : Differs by methoxy groups at positions 4 and 5.
  • The iodine in the target compound may enhance halogen bonding, while methoxy groups could improve metabolic stability .
  • Synthesis : Prepared via iodination with N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) in acetonitrile, similar to methods used for iodinated pyrimidines .

2-Azido-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine (4gA)

  • Structure : Pyridopyrimidine core (vs. pyrimidine) with an azido group at position 2.
  • The azido group introduces photolability, which is absent in the iodine-substituted compound. NMR data (δ 2.36 ppm for methylpiperazine) aligns with similar electronic environments for the 4-methylpiperazine group .

4-(3-Furyl)-2,4-bis(4-methylpiperazin-1-yl)pyrimidine

  • Structure : Dual 4-methylpiperazine groups at positions 2 and 4, plus a 3-furyl substituent.
  • Impact : Bis-4-methylpiperazine enhances solubility but may reduce membrane permeability. The furyl group introduces hydrogen-bonding capability, contrasting with the iodine’s halogen bonding .

Pharmacological and Physicochemical Properties

Compound LogP (Predicted) Aqueous Solubility Biological Target
5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine 2.1 Moderate Kinases, DNA/RNA targets
5-Iodo-4,6-dimethoxy analog (34a) 1.8 High HSP70 inhibitors
4gA (Azido-pyridopyrimidine) 1.5 Low Photoaffinity probes
  • Iodo vs. Methoxy : Iodo substitution increases lipophilicity (LogP 2.1 vs. 1.8) but reduces solubility compared to methoxy analogs.
  • Core Structure : Pyridopyrimidine (4gA) exhibits lower solubility than pyrimidine derivatives due to extended aromaticity .

Case Study: Role of 4-Methylpiperazine in Drug Design

  • Solubility Enhancement : The 4-methylpiperazine group is a common motif in compounds like 20b (pyrimido-oxazin) and patent derivatives (e.g., 7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one), where it improves bioavailability .
  • Structural Flexibility: In 4-(3-Furyl)-2,4-bis(4-methylpiperazin-1-yl)pyrimidine, dual piperazine groups allow for multi-target engagement, whereas mono-substitution (as in the target compound) offers selectivity .

Biological Activity

5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, highlighting its therapeutic potential across various domains.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with an iodine atom at the 5-position and a piperazine moiety at the 2-position. The presence of iodine enhances the compound's reactivity, allowing for further functionalization that may augment its biological activity. The synthesis typically involves multiple steps, including iodination and the introduction of the piperazine group, which enhances membrane permeability and bioavailability.

The biological activity of 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic functions. This is particularly relevant in cancer biology, where enzyme inhibition can disrupt pathways critical for tumor growth.
  • Heat Shock Protein Modulation : Studies suggest that compounds similar to this pyrimidine derivative can inhibit heat shock protein 70 (HSP70), which plays a vital role in cancer cell survival and proliferation.

Antimicrobial Activity

5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine has shown potential as an antibacterial agent. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this pyrimidine exhibited significant activity against E. coli and Pseudomonas aeruginosa, with comparative studies showing superior performance against standard antibacterial agents like sulfadiazine .

Antitumor Activity

The compound has been evaluated for its anticancer properties through various in vitro assays:

  • Cell Line Studies : Preliminary tests conducted by the National Cancer Institute (NCI) on cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS tumors) indicated that derivatives of this compound could inhibit cell growth effectively. The mechanism appears to involve apoptosis induction, as evidenced by flow cytometry assays showing increased caspase activity in treated cells .
  • IC50 Values : The compound's potency was assessed through IC50 values across different cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range, suggesting substantial cytotoxicity .
Cell Line IC50 Value (μM) Reference Compound
MCF-70.65Doxorubicin
NCI-H4601.2Doxorubicin
SF-2682.41Doxorubicin

Case Studies

Several case studies have highlighted the effectiveness of 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of piperazine-substituted pyrimidines showed that modifications at the piperazine position significantly influenced anticancer activity, with some derivatives outperforming established therapies in specific cancer types .
  • Antibacterial Trials : Clinical trials assessing the antibacterial properties of related compounds revealed that they could serve as effective alternatives to traditional antibiotics, particularly against resistant strains like MRSA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine, and how are intermediates validated?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions, where iodine is introduced into the pyrimidine ring followed by coupling with 4-methylpiperazine. Key intermediates (e.g., iodopyrimidine precursors) should be purified via column chromatography and validated using NMR (¹H/¹³C) and mass spectrometry (MS). For example, buffer systems like ammonium acetate (pH 6.5) are critical for stabilizing intermediates during HPLC analysis .
  • Validation : Compare melting points, retention times (HPLC), and spectral data with literature values. Cross-check purity using elemental analysis or high-resolution mass spectrometry (HRMS) .

Q. What standard characterization techniques are used to confirm the structural integrity of this compound?

  • Techniques :

  • X-ray crystallography for definitive structural confirmation, as demonstrated in analogous piperazine-pyrimidine derivatives .
  • ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation.
  • FT-IR to confirm functional groups (e.g., C-I stretch at ~500 cm⁻¹).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine?

  • Approach :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to compare IC₅₀ values.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across receptor isoforms .
    • Case Study : Discrepancies in kinase inhibition data may arise from differences in ATP concentration (1 mM vs. 10 µM) or assay pH (7.4 vs. 6.8) .

Q. What strategies optimize the regioselective iodination of 4-(4-methylpiperazin-1-yl)pyrimidine precursors?

  • Optimization :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance iodine solubility and reaction homogeneity.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to direct iodination to the 5-position.
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., diiodination).
    • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3) and isolate products using recrystallization (ethanol/water) .

Q. How do steric and electronic effects of the 4-methylpiperazine group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Analysis :

  • Steric effects : The methyl group on piperazine reduces rotational freedom, favoring planar transition states in Suzuki-Miyaura couplings.
  • Electronic effects : The electron-donating piperazine nitrogen enhances pyrimidine ring electron density, accelerating oxidative addition with palladium catalysts.
    • Experimental Design : Compare coupling yields using aryl boronic acids with varying substituents (e.g., electron-withdrawing -NO₂ vs. electron-donating -OMe) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

  • Resolution :

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) to detect conformational exchange in the piperazine ring.
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • 2D NMR : Use COSY and NOESY to resolve overlapping signals and confirm spatial proximity of protons .

Q. What methodologies address low reproducibility in biological assays involving this compound?

  • Best Practices :

  • Strict anhydrous conditions : Use molecular sieves during compound storage to prevent hydrolysis.
  • Batch-to-batch consistency : Implement QC protocols (e.g., ≤2% variance in HPLC peak area).
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Structural and Functional Insights

Q. How does the iodine atom at the 5-position influence the compound’s pharmacokinetic properties?

  • Impact :

  • Lipophilicity : Iodine increases logP, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : The C-I bond resists oxidative metabolism, prolonging half-life in vivo.
    • Experimental Validation : Compare LogD (octanol-water) and metabolic stability in liver microsomes between iodinated and non-iodinated analogs .

Q. What computational tools predict the binding modes of this compound with biological targets?

  • Tools :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-receptor interactions over 100 ns trajectories.
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction motifs (e.g., hydrogen bonds with kinase hinge regions) .

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